molecular formula C25H31NO5 B402009 Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate CAS No. 299947-79-8

Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Cat. No. B402009
CAS RN: 299947-79-8
M. Wt: 425.5g/mol
InChI Key: SDPHSQLEJSFFSP-UHFFFAOYSA-N
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Description

Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C25H31NO5 and its molecular weight is 425.5g/mol. The purity is usually 95%.
BenchChem offers high-quality Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives are highly valued in medicinal chemistry due to their broad pharmacological activities. They have been found to exhibit anticancer, antiviral, anti-microbial, antifungal, anti-inflammatory, and anti-platelet aggregation activities. These properties make quinoline derivatives important drug intermediates .

Materials Science Applications

In materials science, quinoline derivatives are utilized for their functional groups and substitution patterns which can be tailored to specific applications. Their versatility is leveraged in multicomponent reactions (MCRs) to construct complex molecular architectures in a single step .

Photovoltaic Applications

Quinoline derivatives have gained popularity in third-generation photovoltaic applications. They are used in metal complexes for photovoltaic cells, contributing to the advancement of solar energy technologies .

properties

IUPAC Name

prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-7-11-31-24(28)21-15(3)26-17-13-25(4,5)14-18(27)23(17)22(21)16-9-10-19(30-8-2)20(12-16)29-6/h7,9-10,12,22,26H,1,8,11,13-14H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPHSQLEJSFFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC=C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-enyl 4-(4-ethoxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

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